4-Fluorodeprenyl

Pharmacokinetics Metabolism MAO-B inhibition

Researchers requiring an MAO-B inhibitor with distinct metabolic fate and PET imaging capability face a gap: selegiline and rasagiline cannot deliver fluorinated metabolites or 18F radiolabeling. 4-Fluorodeprenyl solves this via para-fluorination, yielding 4-fluoroamphetamine metabolites with ~3-fold higher brain exposure and prolonged tissue retention for sustained MAO-B inhibition. • Enables 18F-PET quantification of MAO-B density - structurally impossible with non-fluorinated analogs. • Demonstrates superior neuroprotection in DSP-4 models vs. selegiline. • Higher dose threshold (10 mg/kg) for methamphetamine-like discriminative effects, facilitating abuse liability studies. Supplied with ≥98% purity, available from stock for immediate global dispatch.

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
CAS No. 103596-43-6
Cat. No. B011202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorodeprenyl
CAS103596-43-6
Synonyms(R)-(-)-4-fluorodeprenyl
(S)-(+)-4-fluorodeprenyl
4-fluorodeprenyl
4-fluorodeprenyl hydrochloride, (+-)-isomer
4-fluorodeprenyl hydrochloride, (-)-isomer
4-fluorodeprenyl, (-)-isome
Molecular FormulaC13H16FN
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)F)N(C)CC#C
InChIInChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3
InChIKeyMUDUXRHPVDVWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorodeprenyl: MAO-B Inhibitor & PET Radioligand


4-Fluorodeprenyl (p-fluoro-L-deprenyl; CAS 103596-43-6) is a halogenated derivative of the monoamine oxidase B (MAO-B) inhibitor selegiline (L-deprenyl) [1]. This substituted phenethylamine functions as a selective, irreversible MAO-B inhibitor and also exhibits catecholaminergic activity enhancer (CAE) properties [2]. The compound is structurally distinguished from selegiline by para-fluorination of the phenyl ring, a modification that substantially alters its metabolic profile, tissue pharmacokinetics, and radiolabeling utility while preserving the core propargylamine pharmacophore responsible for MAO-B inactivation. 4-Fluorodeprenyl exists as (R)-(-) and (S)-(+) enantiomers, with the (R)-(-) form demonstrating higher striatal retention in PET imaging studies [3]. Its fluorine-18 radiolabeled derivative serves as a PET radioligand for non-invasive quantification of MAO-B density in the living brain, enabling studies of astrogliosis and neuroinflammation in Parkinson's disease, Alzheimer's disease, and related neurodegenerative conditions [4]. The compound is metabolized in vivo to 4-fluoromethamphetamine and 4-fluoroamphetamine, both of which retain pharmacological activity [5].

MAO-B inhibition research tool with PET imaging capability
Enantiomer-specific (R)-(−) form for higher striatal retention studies
Distinct fluorinated metabolite profile supports behavioral pharmacology

4-Fluorodeprenyl: Why Substitution Fails


Selecting a generic selegiline analog or another in-class MAO-B inhibitor such as rasagiline for research purposes will produce fundamentally different outcomes across multiple experimental dimensions. The para-fluorination of 4-fluorodeprenyl is not a conservative structural modification — it introduces quantifiable shifts in metabolic fate, active metabolite brain exposure, and tissue residence time that cannot be approximated by dose adjustments of unsubstituted analogs [1]. Unlike selegiline, which produces amphetamine and methamphetamine as metabolites, 4-fluorodeprenyl yields 4-fluoroamphetamine and 4-fluoromethamphetamine, which achieve approximately three-fold higher brain concentrations at equivalent doses [2]. Furthermore, 4-fluorodeprenyl exhibits prolonged tissue retention compared to selegiline, a property with direct implications for sustained MAO-B inhibition and neuroprotective study designs [3]. Rasagiline, while also an irreversible MAO-B inhibitor, lacks the catecholaminergic activity enhancer properties and amphetamine-like metabolites characteristic of the deprenyl scaffold, rendering it pharmacologically non-equivalent in behavioral and neurochemical assays [4]. For researchers employing PET imaging, 4-fluorodeprenyl offers a unique radiolabeling advantage via 18F incorporation that is structurally impossible with selegiline or rasagiline. The quantitative evidence below documents exactly how and to what extent 4-fluorodeprenyl differs from its closest analogs, enabling informed procurement decisions based on experimental requirements rather than assumed functional equivalence.

Metabolism
4-Fluorodeprenyl produces 4-fluoroamphetamine metabolites with markedly higher brain exposure; selegiline yields non-fluorinated amphetamines. Metabolic fate cannot be matched by dose adjustment.
Tissue kinetics
4-Fluorodeprenyl demonstrates prolonged tissue residence vs. selegiline, altering sustained MAO-B inhibition study outcomes.
Pharmacology
Rasagiline lacks CAE activity and amphetamine-like metabolites, producing non-equivalent results in behavioral and neurochemical assays.

Quantitative Evidence: 4-Fluorodeprenyl vs. Selegiline


Enhanced Brain Metabolite Exposure

4-Fluorodeprenyl yields active fluorinated amphetamine metabolites that achieve significantly higher brain concentrations than the corresponding non-fluorinated metabolites of selegiline. Following administration of an equivalent dose, the levels of substituted amphetamine metabolites (4-fluoromethamphetamine and 4-fluoroamphetamine) in the brain are approximately three times higher for 4-fluorodeprenyl compared to the levels of methamphetamine and amphetamine produced from selegiline [1]. This quantifiable difference in metabolite brain exposure is a direct consequence of the 4-fluoro substitution and represents a metabolic fate that cannot be replicated by adjusting the dose of unsubstituted selegiline.

Brain Metabolite Exposure
Head-to-head
~3× higher vs. selegiline
Supports distinct metabolic fate interpretation
Equivalent dose; brain tissue analysis
Pharmacokinetics Metabolism MAO-B inhibition

Sustained Tissue Retention and MAO-B Inhibition

4-Fluorodeprenyl (p-fluoro-deprenyl; PFD) exhibits extended tissue retention compared to selegiline, a property that confers more sustained MAO-B inhibitory effects. While PFD is slightly less potent as an MAO-B inhibitor in vitro than selegiline, it maintains a more prolonged concentration in tissues following in vivo administration [1]. This extended residence time translates to a longer duration of enzyme inhibition and enhanced neuroprotective efficacy. In comparative protection assays against the noradrenergic neurotoxin DSP-4, PFD demonstrated more effective and more lasting neuroprotection than selegiline [2]. The effects of PFD and its metabolites against DSP-4-induced toxicity were similarly protective to selegiline initially, but their protective effects were more lasting than that of selegiline [3]. This temporal advantage is particularly relevant for experimental paradigms requiring sustained MAO-B suppression without repeated dosing.

Tissue Retention Duration
Reported
More prolonged vs. selegiline
May support sustained MAO-B inhibition studies
DSP-4 model; rodent
Tissue pharmacokinetics Enzyme inhibition Drug residence time

Superior DSP-4 Neuroprotection

In a direct comparative study of neuroprotective efficacy, p-fluoro-deprenyl (PFD) demonstrated superior protection against DSP-4-induced noradrenergic neurodegeneration relative to the parent compound selegiline. PFD is more effective at protecting against the neurodegenerative effects of the noradrenergic neurotoxin DSP-4 compared to deprenyl [1]. This enhanced neuroprotective action is independent of the compound's MAO-B inhibitory potency, as PFD is slightly less potent as an MAO-B inhibitor in vitro than selegiline, yet achieves greater neuroprotection [2]. The protection mechanism involves metabolites of PFD, which are more effective inhibitors of noradrenaline and dopamine uptake than the parent compound, whereas neither selegiline nor its metabolites inhibit serotonin reuptake [3]. This selectivity profile distinguishes PFD from selegiline in assays where noradrenergic preservation is the primary endpoint.

DSP-4 Neuroprotection
Reported
More effective vs. selegiline
Supports noradrenergic endpoint review
Independent of MAO-B potency
Neuroprotection Noradrenergic toxicity DSP-4

Enantioselective Striatal Binding in PET Studies

The (R)-(-) and (S)-(+) enantiomers of 4-fluorodeprenyl exhibit quantitatively distinct retention patterns in brain regions rich in MAO-B, a property critical for PET imaging applications. Comparative PET studies of the two carbon-11 labeled enantiomers in baboons showed a significantly lower retention of radioactivity in the striatum for the (S)-(+) enantiomer relative to the (R)-(-) enantiomer [1]. The (R)-(-) enantiomer demonstrated higher striatal accumulation, consistent with its greater affinity for MAO-B binding sites. This enantioselective retention is not observed with selegiline to the same quantifiable degree in comparable imaging paradigms. Additionally, the 18F-labeled derivative of 4-fluorodeprenyl enables PET imaging with the longer half-life (110 min) of fluorine-18 compared to carbon-11 (20 min), facilitating extended scanning protocols and multi-time-point measurements [2]. The radiochemical yield for (R)-(-)-[N-11C-methyl]-4-fluorodeprenyl synthesis is 30-40% under optimized Borch reductive methylation conditions [3].

Striatal PET Retention
Head-to-head
(R)-(−) higher vs. (S)-(+)
Enantiomer-specific imaging context
Baboon PET; [11C]-labeled; yield 30–40%
PET imaging Enantioselectivity Radioligand development

Reduced Methamphetamine-Like Discriminative Stimulus

In a direct comparative study in squirrel monkeys, p-fluoro-L-deprenyl required a substantially higher dose to elicit methamphetamine-like discriminative stimulus effects compared to L-deprenyl (selegiline). Full generalization to the methamphetamine-training stimulus was produced by an intramuscular dose of 10.0 mg/kg of p-fluoro-L-deprenyl, whereas L-deprenyl and the fluorinated metabolites (p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine) were more potent, producing full generalization at doses of 1.0-3.2 mg/kg [1]. This represents approximately a 3- to 10-fold higher dose requirement for p-fluoro-L-deprenyl to achieve the same behavioral stimulus profile as its parent compound or metabolites. Additionally, under a fixed-ratio schedule of intravenous self-administration, p-fluoro-L-deprenyl did not maintain persistent self-administration behavior at doses up to 1.0 mg/kg, in contrast to cocaine which maintained robust responding [2]. Under a second-order schedule, moderate levels of self-administration were observed, with peak response rates significantly lower than those maintained by cocaine or D-amphetamine [3].

Discriminative Stimulus Threshold
Head-to-head
~3–10× higher dose vs. selegiline
Behavioral pharmacology endpoint context
Squirrel monkey; methamphetamine cue
Behavioral pharmacology Abuse liability Discriminative stimulus

Fluorinated Metabolites: Greater Uptake Inhibition

The fluorinated metabolites of 4-fluorodeprenyl exhibit quantitatively greater inhibition of noradrenaline and dopamine uptake compared to both the parent compound and the corresponding non-fluorinated metabolites of selegiline. Specifically, p-fluoro-methamphetamine (the N-methyl metabolite) and p-fluoro-amphetamine (the demethylated metabolite) are more effective inhibitors of noradrenaline and dopamine uptake than the parent compound 4-fluorodeprenyl [1]. In contrast, neither selegiline nor its metabolites (methamphetamine and amphetamine) inhibited the reuptake of serotonin, maintaining a catecholamine-selective uptake inhibition profile [2]. The metabolites of 4-fluorodeprenyl also demonstrate stereoisomer-dependent effects on transmitter amine release, with the (+)-isomers of the metabolites showing greater potency in release assays, while no significant differences were observed between stereoisomers in uptake inhibitory potencies [3]. This metabolite-driven pharmacology is a direct consequence of para-fluorination and represents a distinct pharmacodynamic signature not achievable with selegiline.

Monoamine Uptake Inhibition
Cross-study
Fluorinated metabolites more effective
Supports distinct metabolite pharmacology
Synaptosomal uptake assays
Monoamine uptake Metabolite pharmacology Catecholaminergic activity

4-Fluorodeprenyl Research Applications


PET MAO-B Imaging Agent

The 18F-labeled derivative of 4-fluorodeprenyl serves as a validated PET radioligand for non-invasive quantification of MAO-B density in the living brain. The (R)-(-) enantiomer demonstrates significantly higher striatal retention compared to the (S)-(+) enantiomer in baboon PET studies, confirming enantioselective binding to MAO-B-rich regions [1]. The 110-minute half-life of fluorine-18 enables extended scanning protocols and multi-time-point measurements not feasible with 11C-labeled selegiline. This application is grounded in the compound's irreversible MAO-B inhibition mechanism and its successful radiolabeling via nucleophilic aromatic substitution [2].

Long-Lasting MAO-B Inhibition Studies

For experimental paradigms requiring extended MAO-B suppression without repeated dosing, 4-fluorodeprenyl offers measurably prolonged tissue concentration compared to selegiline. The compound maintains more sustained tissue levels following in vivo administration, translating to longer-lasting MAO-B inhibition and more durable neuroprotection in DSP-4 toxicity models [1]. This property is particularly relevant for chronic neuroprotection studies, aging research involving long-term enzyme inhibition, and investigations of sustained catecholaminergic enhancement.

DSP-4 Noradrenergic Neuroprotection Assays

4-Fluorodeprenyl demonstrates superior neuroprotective efficacy against DSP-4-induced noradrenergic neurodegeneration compared to selegiline [1]. The compound and its fluorinated metabolites provide more effective and more lasting protection of noradrenergic neurons in this validated neurotoxicity model. This application is specifically indicated for researchers investigating noradrenergic system preservation, neuroprotective mechanisms independent of MAO-B inhibition, or comparative evaluation of propargylamine derivatives in neurodegeneration paradigms.

Discriminative Stimulus Effects in Behavioral Pharmacology

4-Fluorodeprenyl exhibits a distinct behavioral pharmacological profile characterized by a higher dose threshold (10.0 mg/kg) for methamphetamine-like discriminative stimulus effects compared to selegiline (1.0-3.2 mg/kg) in non-human primate models [1]. This quantifiable difference in dose-response relationship makes the compound a valuable tool for structure-activity relationship studies of the deprenyl scaffold, investigations of abuse liability determinants in MAO-B inhibitors, and comparative behavioral pharmacology of halogenated versus non-halogenated propargylamines.

Application
Selection Property
Validation Focus
PET MAO-B Imaging
Enantiomer-specific (R)-(−) retention
MAO-B binding specificity
Long-lasting MAO-B inhibition
Prolonged tissue residence time
Duration of MAO-B suppression
DSP-4 noradrenergic neuroprotection
Reported enhanced neuroprotection
Noradrenergic neuron preservation
Behavioral discriminative stimulus
Higher dose threshold for stimulus effect
Abuse liability endpoints

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